Ftalato de dimetil-d6

Descripción general

Descripción

Dimethyl-d6 phthalate is a deuterium-labeled version of Dimethyl phthalate . It is commonly used as a plasticizer to impart flexibility to rigid polyvinylchloride (PVC) resins . It is also known as an endocrine disruptor and a ubiquitous pollutant .

Synthesis Analysis

The synthesis of Dimethyl-d6 phthalate involves the use of CD3OD . The yield of Dimethyl-d6 phthalate was 88.0% based on CD3OD consumed . The product was confirmed by NMR and MS to be the target compound .Molecular Structure Analysis

The molecular formula of Dimethyl-d6 phthalate is C10D6H4O4 . It has a molecular weight of 200.22 g/mol . The InChI string isInChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1D3,2D3 . Chemical Reactions Analysis

Dimethyl-d6 phthalate can be analyzed using High-Performance Liquid Chromatography (HPLC) . A reversed-phase isocratic and gradient elution and UV detection method was used for the individual and simultaneous determination of these phthalate derivatives .Physical and Chemical Properties Analysis

Dimethyl-d6 phthalate has a boiling point of 282 °C and a melting point of 2 °C . It has a density of 1.214 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Monitoreo ambiental y evaluación de la contaminación

El ftalato de dimetil-d6 se utiliza en estudios ambientales para rastrear la presencia y las vías de degradación de los ftalatos en los ecosistemas. Actúa como un estándar marcado con isótopos estables en espectrometría de masas, lo que permite la cuantificación precisa del ftalato de dimetil en muestras ambientales. Esta aplicación es crucial para evaluar los niveles de contaminación y comprender el impacto ambiental de los ésteres de ftalato .

Química analítica y estándares de calibración

En química analítica, el this compound se emplea como un estándar interno para calibrar instrumentos como GC-MS y LC-MS. Su etiqueta isotópica estable garantiza mediciones precisas y reproducibles, lo cual es esencial para validar los métodos analíticos y garantizar la confiabilidad de los resultados en el análisis químico .

Investigación de biodegradación

Los investigadores utilizan el this compound para estudiar las vías de biodegradación de los ftalatos. Al rastrear el compuesto marcado con isótopos a través de varios procesos de degradación, los científicos pueden identificar los microorganismos involucrados y los pasos enzimáticos que toman para descomponer los ftalatos. Esta investigación es vital para desarrollar estrategias de biorremediación para eliminar los ftalatos de los sitios contaminados .

Toxicología y estudios de impacto en la salud

El this compound es un compuesto clave en estudios toxicológicos para investigar los impactos en la salud de la exposición al ftalato. Actúa como un sustituto de su contraparte no etiquetada, lo que permite a los investigadores estudiar su metabolismo y efectos en los organismos vivos sin interferencia de otras fuentes de ftalato de dimetil .

Ciencia de materiales e investigación de polímeros

En ciencia de materiales, el this compound se utiliza para estudiar las interacciones entre los ftalatos y los polímeros. Su incorporación en matrices de polímeros ayuda a comprender el comportamiento de lixiviación de los ftalatos de los plásticos, lo cual es fundamental para desarrollar productos plásticos más seguros y estables .

Estudios de degradación fotocatalítica

El compuesto también es instrumental en estudios de degradación fotocatalítica. Los investigadores lo utilizan para evaluar la eficiencia de nuevos materiales y procesos fotocatalíticos diseñados para degradar ftalatos bajo irradiación de luz. Esta aplicación es significativa para avanzar en las tecnologías de tratamiento de agua y mitigar los riesgos ambientales que plantea la contaminación por ftalatos .

Mecanismo De Acción

Target of Action

Dimethyl-d6 phthalate (DMP) is an organic compound and a phthalate ester . Phthalates are endocrine-disrupting chemicals (EDs) that can induce neurological disorders . They can alter the development and function of hormone-dependent structures within the nervous system . Therefore, the primary targets of DMP are the endocrine system and the nervous system .

Mode of Action

DMP interacts with its targets by affecting the hormone balance of the organism through interaction with hormone synthesis, transport, and metabolism . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

Phthalates, including DMP, dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . The metabolic pathways involved in degradation are proposed and identified through intermediates produced during the degradation process . The degradation pathway for DMP was proposed using three cyanobacterial species .

Pharmacokinetics

It is known that dmp is a colorless and oily liquid that is soluble in organic solvents but only poorly soluble in water . This suggests that its bioavailability may be influenced by its solubility and the presence of organic solvents.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DMP. The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties . For example, the removal and degradation of these widespread pollutants by abiotic processes such as hydrolysis and photodecomposition are very slow and insignificant . On the other hand, the breakdown of DMP by microorganisms is considered to be one of the major routes of environmental degradation for these widespread pollutants .

Safety and Hazards

Direcciones Futuras

Phthalates, including Dimethyl-d6 phthalate, are endocrine-disrupting chemicals that can induce neurological disorders . Future research should focus on expanding the current knowledge concerning their toxicity mechanism to comprehend their harmful effect on human health .

Relevant Papers Several papers have been published on the topic of Dimethyl-d6 phthalate. These include studies on the impacts of phthalates on human health , the mechanism of action between dimethyl phthalate and herring sperm DNA , and the effects and mechanisms of phthalates’ action on neurological processes and neural health .

Análisis Bioquímico

Biochemical Properties

Dimethyl-d6 phthalate interacts with various enzymes, proteins, and other biomolecules. It is known to disrupt the endocrine system, affecting reproductive health and physical development

Cellular Effects

Dimethyl-d6 phthalate has been shown to have significant effects on various types of cells and cellular processes . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Dimethyl-d6 phthalate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to activate nuclear receptor peroxisome proliferator-activated receptor (PPARα), which can modify protein and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyl-d6 phthalate change over time . It has been observed that human skin is the least permeable of the used skin models, and that surfactants lead to a significant increase of Dimethyl-d6 phthalate permeability through all skin models .

Dosage Effects in Animal Models

The effects of Dimethyl-d6 phthalate vary with different dosages in animal models . It has been associated with altered thyroid, progesterone, and estrogen activity in pregnant women as well as nonpregnant adults and children .

Metabolic Pathways

Dimethyl-d6 phthalate is involved in various metabolic pathways . It is known to accelerate nitrogen and carbon metabolism by altering signal pathways .

Transport and Distribution

Dimethyl-d6 phthalate is transported and distributed within cells and tissues

Propiedades

IUPAC Name |

bis(trideuteriomethyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQCNGHVCWTJSM-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=CC=CC=C1C(=O)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85448-30-2 | |

| Record name | 1,2-Benzenedicarboxylic acid, di(methyl-d3) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085448302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

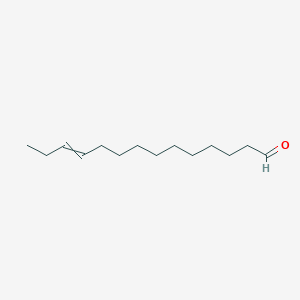

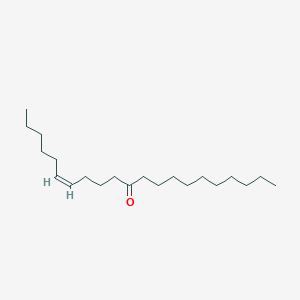

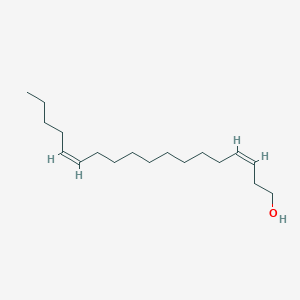

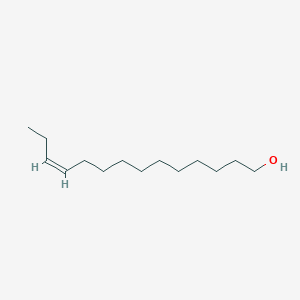

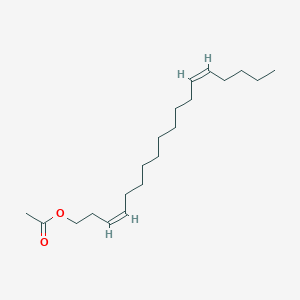

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B110184.png)